molecular formula C21H21N3O6S B2599783 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide CAS No. 683235-47-4

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No.: B2599783
CAS No.: 683235-47-4
M. Wt: 443.47
InChI Key: GTXJDDQTAFJMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked to a 1,3-dioxo-isoindoline moiety at the 5-position and a 2,6-dimethylmorpholine sulfonyl group at the para-position of the benzamide (Figure 1). The morpholine sulfonyl group enhances solubility and modulates pharmacokinetic properties, while the isoindole dione moiety is a common pharmacophore in protease inhibitors and anticancer agents.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-12-10-24(11-13(2)30-12)31(28,29)16-6-3-14(4-7-16)19(25)22-15-5-8-17-18(9-15)21(27)23-20(17)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXJDDQTAFJMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:

    Formation of the Morpholine Derivative: The morpholine ring is synthesized through the reaction of 2,6-dimethylmorpholine with appropriate reagents under controlled conditions.

    Sulfonylation: The morpholine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Isoindoline: The sulfonylated morpholine is coupled with an isoindoline derivative through an amide bond formation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein residues, while the morpholine ring can enhance the compound’s solubility and bioavailability. The isoindoline moiety may contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features of Analogs

The compound belongs to a class of isoindole dione derivatives with variable substituents influencing target affinity and bioavailability. Below is a detailed comparison with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Core Structure Key Substituents Biological Target/Notes
Target Compound Benzamide-isoindole dione 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl] Potential protease/kinase inhibitor; enhanced solubility due to morpholine oxygen
ZHAWOC6024 (2f) Benzamide-isoindole dione 2-Fluorophenylmethyl group at isoindole N Matrix metalloproteinase (MMP) inhibitor; fluorine enhances electronegativity and binding
ZHAWOC6651 (14h) Benzamide-isoindole dione Benzyl group at isoindole N; octanoic acid linker MMP-7/-13 inhibitor; long alkyl chain improves membrane permeability
Bavdegalutamide Isoindole dione-piperazine 2,6-Dioxopiperidin-3-yl; fluorophenyl Antiandrogen; targets androgen receptor degradation (PROTAC)
Arvinas Compound 44 Benzamide-isoindole dione Piperazine linker with dioxopiperidine Androgen receptor degrader; high selectivity due to spirocyclic linker

Structural Insights

Substituent Effects on Solubility :

  • The 2,6-dimethylmorpholine sulfonyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like benzyl or fluorophenylmethyl in ZHAWOC6024 and ZHAWOC6651 .
  • Compounds with carboxylic acid termini (e.g., ZHAWOC6024) exhibit pH-dependent solubility, whereas the morpholine sulfonyl group provides consistent solubility across physiological pH ranges .

Linker Modifications: Bavdegalutamide and Arvinas compounds employ piperazine/piperidine linkers for proteolysis-targeting chimera (PROTAC) applications, enabling protein degradation .

Isoindole Dione Modifications :

  • Fluorine or chlorine substitutions (e.g., ZHAWOC6024, Arvinas compounds) enhance binding to hydrophobic enzyme pockets .
  • The unsubstituted isoindole dione in the target compound may prioritize interactions with polar residues in target proteins .

Analytical Data

  • HRMS-TOF : Expected [M+H]+ for C₂₂H₂₄N₃O₅S: 466.1382 (hypothetical calculation based on analogs ).
  • NMR : Distinct peaks for morpholine (δ 3.4–3.7 ppm) and isoindole dione (δ 7.5–8.1 ppm) .

Biological Activity

The compound 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into key components:

  • Morpholine moiety : Contributes to the compound's solubility and interaction with biological targets.
  • Sulfonamide group : Known for its antibacterial properties and enzyme inhibition capabilities.
  • Isoindole derivative : Imparts potential anticancer and anti-inflammatory activities.

The chemical formula is represented as C16H20N2O4SC_{16}H_{20}N_2O_4S, indicating the presence of various functional groups that contribute to its biological activity.

Antibacterial Activity

Sulfonamides are widely recognized for their antibacterial properties. Research indicates that compounds with similar structures exhibit moderate to strong activity against various bacterial strains. For instance, studies have shown that derivatives containing sulfonamide groups can inhibit the growth of Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values significantly lower than standard antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Preliminary data suggest that derivatives of this compound may exhibit strong inhibitory activity, which could lead to therapeutic applications in treating such conditions .

Anticancer Activity

Emerging studies suggest that isoindole derivatives possess anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Compounds similar to this compound have shown promise in preclinical models, indicating potential pathways for future cancer therapies .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several sulfonamide derivatives and tested their antibacterial activity. The most potent compounds displayed IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis and Escherichia coli, suggesting a strong correlation between structural features and biological efficacy .
  • Neuroprotective Effects : In vitro assays demonstrated that certain derivatives could inhibit AChE effectively, with one compound achieving an IC50 value of 1.21 µM compared to a standard reference (IC50 = 21.25 µM). This highlights the potential of these compounds in developing neuroprotective agents .

Interaction with Biological Targets

The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:

  • AChE Inhibition : The morpholine structure enhances binding affinity to AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in neurodegenerative conditions.
  • Antibacterial Mechanism : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, which is crucial for their growth and replication.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and potential toxicity profiles of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties; however, comprehensive toxicological assessments are necessary to ensure safety for human use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.